molecular formula C8H12ClN3O B6592080 6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride CAS No. 1820687-40-8

6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride

Cat. No.: B6592080
CAS No.: 1820687-40-8
M. Wt: 201.65 g/mol
InChI Key: IGQMTQQVVMUZJQ-UHFFFAOYSA-N
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Description

6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride is a chemical compound with significant potential in scientific research and various industrial applications. This compound is known for its versatility and is extensively used in drug discovery, organic synthesis, and other scientific endeavors.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride typically involves multiple steps, starting with the reaction of suitable precursors under controlled conditions. The process may include the use of reagents such as hydrazine, chloroform, and hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of reactors and other equipment to ensure the efficient and safe production of the compound. Quality control measures are also implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield quinazoline derivatives, while reduction reactions may produce amines.

Scientific Research Applications

Chemistry: In chemistry, 6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methods.

Biology: In biological research, this compound is used to study various biological processes and pathways. It can serve as a probe to investigate enzyme activities and receptor interactions.

Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs and treatments for various diseases.

Industry: In industry, this compound is utilized in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which 6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds: Some compounds similar to 6-Amino-5,6,7,8-tetrahydro-2-hydroxyquinazoline hydrochloride include 2-Amino-6-hydroxybenzothiazole and other quinazoline derivatives.

Uniqueness: this compound stands out due to its unique chemical structure and properties

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Properties

IUPAC Name

6-amino-5,6,7,8-tetrahydro-1H-quinazolin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c9-6-1-2-7-5(3-6)4-10-8(12)11-7;/h4,6H,1-3,9H2,(H,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQMTQQVVMUZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)C=NC(=O)N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820687-40-8
Record name 2(1H)-Quinazolinone, 6-amino-5,6,7,8-tetrahydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820687-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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